D-Lyxose

Descripción general

Descripción

D-Lyxose is a rare sugar, specifically a pentose monosaccharide, which is less commonly found in nature compared to other sugars It is an aldose, meaning it contains an aldehyde group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Lyxose can be synthesized through several methods. One common approach involves the isomerization of D-xylulose using this compound isomerase. This enzyme catalyzes the reversible isomerization reaction between D-xylulose and this compound . The reaction conditions typically involve moderate temperatures and pH levels that are conducive to enzyme activity.

Industrial Production Methods: Industrial production of this compound often relies on biotechnological methods due to their efficiency and sustainability. Enzymatic conversion using this compound isomerase is preferred over chemical synthesis because it offers high specificity and moderate reaction conditions . The enzyme can be sourced from various microorganisms, and the process can be optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: D-Lyxose undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form D-lyxonic acid.

Reduction: It can be reduced to form D-lyxitol.

Isomerization: As mentioned, this compound can be isomerized to D-xylulose using this compound isomerase.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride or hydrogen in the presence of a catalyst can be used for reduction reactions.

Isomerization: Enzymatic isomerization typically requires specific enzymes like this compound isomerase and optimal pH and temperature conditions.

Major Products:

Oxidation: D-lyxonic acid

Reduction: D-lyxitol

Isomerization: D-xylulose

Aplicaciones Científicas De Investigación

Pharmaceutical Development

D-lyxose is utilized in the synthesis of pharmaceutical compounds, enhancing drug bioavailability and efficacy. Notably, it serves as a precursor for the production of antitumor and immunostimulatory agents such as α-galactosylceramide, which have shown effectiveness against murine tumors .

Case Study: Antitumor Agents

- Research indicates that this compound derivatives can inhibit tumor growth by competing with other sugars in metabolic pathways, thereby demonstrating potential as therapeutic agents .

Biotechnology

In biotechnology, this compound is employed as a substrate in enzyme assays. It facilitates the study of enzyme kinetics and mechanisms within metabolic pathways. The enzyme this compound isomerase (D-LI) has broad substrate specificity, enabling the enzymatic production of functional sugars like D-xylulose and D-mannose .

Case Study: Enzyme Characterization

- A novel D-LI from a hyperthermophilic archaeon has been identified, demonstrating high activity at elevated temperatures, which could enhance industrial processes involving sugar isomerization .

Food Industry

This compound acts as a natural sweetener and is incorporated into low-calorie food products. Its low glycemic index makes it appealing to health-conscious consumers seeking alternatives to traditional sugars .

Data Table: Comparison of Sweetness and Caloric Content

| Sugar Type | Sweetness (Relative to Sucrose) | Calories (per gram) |

|---|---|---|

| Sucrose | 1 | 4 |

| This compound | 0.6 | 2 |

Glycobiology

In glycobiology, this compound plays a crucial role in studying glycoproteins and glycolipids. It aids researchers in understanding cell signaling and immune responses due to its influence on carbohydrate-mediated biological recognition processes .

Case Study: Glycoprotein Synthesis

- The incorporation of this compound into glycoconjugates has been shown to enhance structural diversity, impacting biological interactions significantly .

Research on Carbohydrate Metabolism

This compound is instrumental in investigating metabolic disorders like diabetes and obesity. Its unique metabolic pathways provide insights into how rare sugars affect human health and disease mechanisms .

Data Table: Metabolic Pathways Involving this compound

| Pathway | Role of this compound |

|---|---|

| Pentose Phosphate Pathway | Acts as a substrate for energy production |

| Glycolysis | Influences glucose metabolism |

| Insulin Signaling | Modulates responses in insulin sensitivity |

Mecanismo De Acción

The mechanism of action of D-Lyxose primarily involves its role as a substrate in enzymatic reactions. This compound isomerase catalyzes the isomerization of this compound to D-xylulose, which can then enter various metabolic pathways . The enzyme’s active site facilitates the conversion by stabilizing the transition state and lowering the activation energy required for the reaction .

Comparación Con Compuestos Similares

D-Xylulose: An isomer of D-Lyxose, involved in similar metabolic pathways.

D-Mannose: Another aldose that can be isomerized by this compound isomerase.

L-Ribose: A rare sugar with similar applications in pharmaceuticals and biotechnology.

Uniqueness of this compound: Its ability to be efficiently converted by this compound isomerase makes it a valuable compound for industrial applications .

Actividad Biológica

D-Lyxose is a rare sugar belonging to the pentose class, with significant biochemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its enzymatic interactions, metabolic pathways, and implications in health and disease.

Overview of this compound

This compound is an aldopentose sugar that plays a crucial role in various biological processes. It is structurally similar to other pentoses like D-ribose and D-xylulose but exhibits unique properties that make it of interest in biochemistry and medicine.

This compound Isomerase

One of the most significant enzymes related to this compound is this compound isomerase (LI), which catalyzes the reversible isomerization between this compound and D-xylulose. This enzyme has been characterized from various sources, including hyperthermophilic archaea, where it demonstrates remarkable thermal stability and substrate specificity.

Key Characteristics of this compound Isomerase:

- Source: Identified from Thermofilum species.

- Temperature Stability: Active at temperatures exceeding 95°C; retains 60% activity after 60 minutes at 80°C.

- Substrate Specificity: Highly specific for this compound with less than 2% activity towards other sugars like mannose .

- Biochemical Properties: Requires divalent cations for maximum activity; shows a Vmax of 338 U/mg and a Km of 74 mM for this compound at optimal temperatures .

| Property | Value |

|---|---|

| Source | Thermofilum species |

| Optimal Temperature | >95°C |

| Vmax (U/mg) | 338 |

| Km (mM) | 74 |

| Stability | Retains 60% activity at 80°C |

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those linked to the pentose phosphate pathway (PPP). This pathway is crucial for cellular metabolism, providing ribose-5-phosphate for nucleotide synthesis and NADPH for reductive biosynthesis.

Role in Microbial Metabolism

Microorganisms utilize this compound through specific metabolic routes. For example, certain bacteria can convert D-xylulose to this compound using L-ribose isomerase, highlighting its importance in microbial catabolism .

Immune Modulation

This compound serves as a precursor for α-galactosylceramide, an immune stimulant that has shown promise in cancer therapy. Research indicates that compounds derived from this compound may enhance immune responses against tumors in murine models .

Potential Therapeutic Applications

The unique properties of this compound and its derivatives suggest potential applications in drug development. Its role in synthesizing oligosaccharides through enzymatic processes offers avenues for creating bioactive compounds with therapeutic effects .

Case Studies

- Cancer Treatment : A study indicated that α-galactosylceramide derived from this compound could activate natural killer cells and T-cells, enhancing anti-tumor immunity in mice .

- Metabolic Disorders : Research on the metabolic pathways involving this compound has provided insights into its role in disorders related to carbohydrate metabolism, suggesting its potential as a dietary supplement or therapeutic agent .

Propiedades

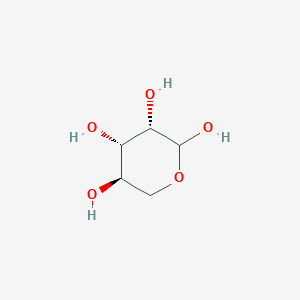

IUPAC Name |

(3S,4S,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-AGQMPKSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046540 | |

| Record name | D-(-)-Lyxose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | D-Lyxose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1114-34-7 | |

| Record name | D-Lyxose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-(-)-Lyxose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-lyxose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-Lyxose?

A1: this compound shares the same molecular formula as other pentose sugars, which is C5H10O5. Its molecular weight is 150.13 g/mol.

Q2: What are the key structural features of this compound?

A2: this compound is an aldopentose, meaning it's a five-carbon sugar with an aldehyde functional group. It exists primarily in cyclic forms, predominantly as pyranose rings. [] In solution, the α-anomer in the 1C4 chair conformation is most populated. [] Interestingly, the dominant conformers in both gas and solution phases lack the stabilizing anomeric effect. []

Q3: How is this compound different from other pentoses like D-xylose and D-ribose?

A3: this compound is an epimer of D-xylose, differing in configuration only at the C-2 position. [, ] Compared to D-ribose, this compound differs in the configuration at the C-3 position. These seemingly minor structural differences can significantly impact their biological activity and interactions with enzymes. For example, Streptomyces D-xylose isomerase cannot utilize this compound as a substrate. []

Q4: How is this compound metabolized by microorganisms?

A4: While not as common as other pentoses, certain bacteria can metabolize this compound. For instance, a mutant strain of Escherichia coli K12 utilizes this compound as a sole carbon and energy source by converting it to D-xylulose using a novel isomerase. [, ] Mycobacterium smegmatis induces a specific this compound isomerase in the presence of this compound, D-mannose, D-ribose, dulcitol, and myoinositol. []

Q5: What is the role of this compound in mycobacteriophage receptors?

A5: this compound is a crucial component of the alkali-labile glycolipids found in Mycobacterium phlei and Mycobacterium smegmatis. [, ] These glycolipids act as receptors for mycobacteriophages. The this compound residues in these glycolipids are heavily O-acylated, influencing phage attachment. [, ]

Q6: Can this compound be used in the synthesis of other important compounds?

A6: Yes, this compound serves as a starting material for synthesizing various compounds, including:

- Phytosphingosine, Ceramide, and α-Galactosylceramide: this compound can be used to synthesize these compounds, which are important for their immunostimulating activities. []

- Methyl (-)-Shikimate: This compound, derived from naturally occurring (-)-shikimic acid, can be synthesized from this compound. []

Q7: Can this compound be used to produce other sugars?

A7: Yes, enzymatic conversion of this compound is possible. A thermostable L-ribose isomerase from Raoultella ornithinolytica MB426 can convert this compound into D-xylulose. [] Additionally, co-expression of D-glucose isomerase and this compound isomerase in Escherichia coli enables the production of D-mannose from D-glucose via a this compound intermediate. []

Q8: How does this compound interact with enzymes?

A8: Research highlights the specific interactions of this compound with enzymes:

- This compound Isomerase: A novel this compound isomerase from the hyperthermophilic archaeon Thermofilum sp. displays high specificity for this compound, showing minimal activity with mannose or other typical substrates. [] This enzyme is highly thermostable and tolerant to various solvents. []

- Sucrose Synthase 1: Recombinant Sucrose Synthase 1 from potato can utilize this compound as an acceptor substrate, albeit with lower efficiency compared to D-fructose. [] This interaction leads to the synthesis of sucrose analogs with potential applications in plant research. []

Q9: Does this compound have any inhibitory effects on bacteria?

A9: this compound exhibits strong inhibitory effects on Streptococcus mutans growth in the presence of sucrose, even surpassing the inhibitory effect of xylitol. [] This finding suggests potential applications in dental care.

Q10: What are the potential applications of this compound in biocatalysis?

A10: The discovery of novel and highly specific this compound isomerases with thermostable and solvent-tolerant properties opens avenues for their use in biocatalytic processes. [, , ] These enzymes could facilitate the production of rare sugars like this compound and other valuable compounds from readily available starting materials.

Q11: What are the future directions for research on this compound?

A11: Further research on this compound should focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.